

# Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of (R,R)-VVD-118313

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## Compound of Interest

Compound Name: (R,R)-VVD-118313

Cat. No.: B10855474

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## Introduction

In the landscape of targeted therapies, the precise understanding of a drug's interaction with its intended target and potential off-targets is paramount. This guide provides a detailed comparative analysis of the cross-reactivity profile of **(R,R)-VVD-118313**, a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1).

It is crucial to clarify from the outset that **(R,R)-VVD-118313** is a JAK1 inhibitor and not a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. MALT1 inhibitors represent a distinct class of therapeutic agents targeting the proteolytic activity of the MALT1 paracaspase, which is a key component of the NF- $\kappa$ B signaling pathway. In contrast, **(R,R)-VVD-118313** targets the pseudokinase domain of JAK1, a member of the Janus kinase family that plays a critical role in cytokine signaling through the JAK-STAT pathway.

This guide will therefore focus on the selectivity of **(R,R)-VVD-118313** within the JAK family and compare its profile to other relevant kinase inhibitors, providing valuable insights for researchers in immunology, oncology, and drug discovery.

## Comparative Cross-Reactivity Profile of JAK Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. **(R,R)-VVD-118313** was designed to achieve high selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2). The following tables summarize the quantitative data on the cross-reactivity of **(R,R)-VVD-118313** in comparison to the pan-JAK inhibitor, Tofacitinib.

Table 1: Biochemical Potency of **(R,R)-VVD-118313** and Tofacitinib against JAK Family Kinases

Compound	Target Kinase	IC50 (nM)	Reference
(R,R)-VVD-118313	JAK1	~32	[1][2]
JAK2	Inactive	[2][3]	
TYK2	Engaged, but appears to act as a silent ligand in primary immune cells	[2][4]	
Tofacitinib	JAK1	1-112	[5]
JAK2	20	[5]	
JAK3	1	[5]	

Table 2: Cellular Activity and Target Engagement of **(R,R)-VVD-118313**

Assay Type	Cell Line/System	Target/Pathway	Measurement	Result	Reference
MS-ABPP	Human PBMCs	Proteome-wide cysteines	% Engagement at 0.1 $\mu$ M	Near-complete blockade of JAK1_C817 and TYK2_C838	<a href="#">[3]</a> <a href="#">[4]</a>
MS-ABPP	Human PBMCs	Proteome-wide cysteines	% Engagement at 1 $\mu$ M	Engagement of HMOX2_C282 and SLC66A3_C135	<a href="#">[3]</a> <a href="#">[4]</a>
Western Blot	Human PBMCs	IFN $\alpha$ -stimulated pSTAT1 (JAK1-dependent)	Inhibition	>90% inhibition at 0.1 $\mu$ M	<a href="#">[3]</a>
Western Blot	Human PBMCs	IL-6-stimulated pSTAT3 (JAK1-dependent)	Inhibition	~80-85% inhibition at 0.1-1 $\mu$ M	<a href="#">[3]</a>
Western Blot	Human PBMCs	IL-2-stimulated pSTAT5 (JAK1/JAK3-dependent)	Inhibition	~70% inhibition at 0.1-1 $\mu$ M	<a href="#">[3]</a>
Western Blot	Human PBMCs	GM-CSF-stimulated pSTAT5	Inhibition	No effect at 0.1 and 1 $\mu$ M; modest	<a href="#">[3]</a>

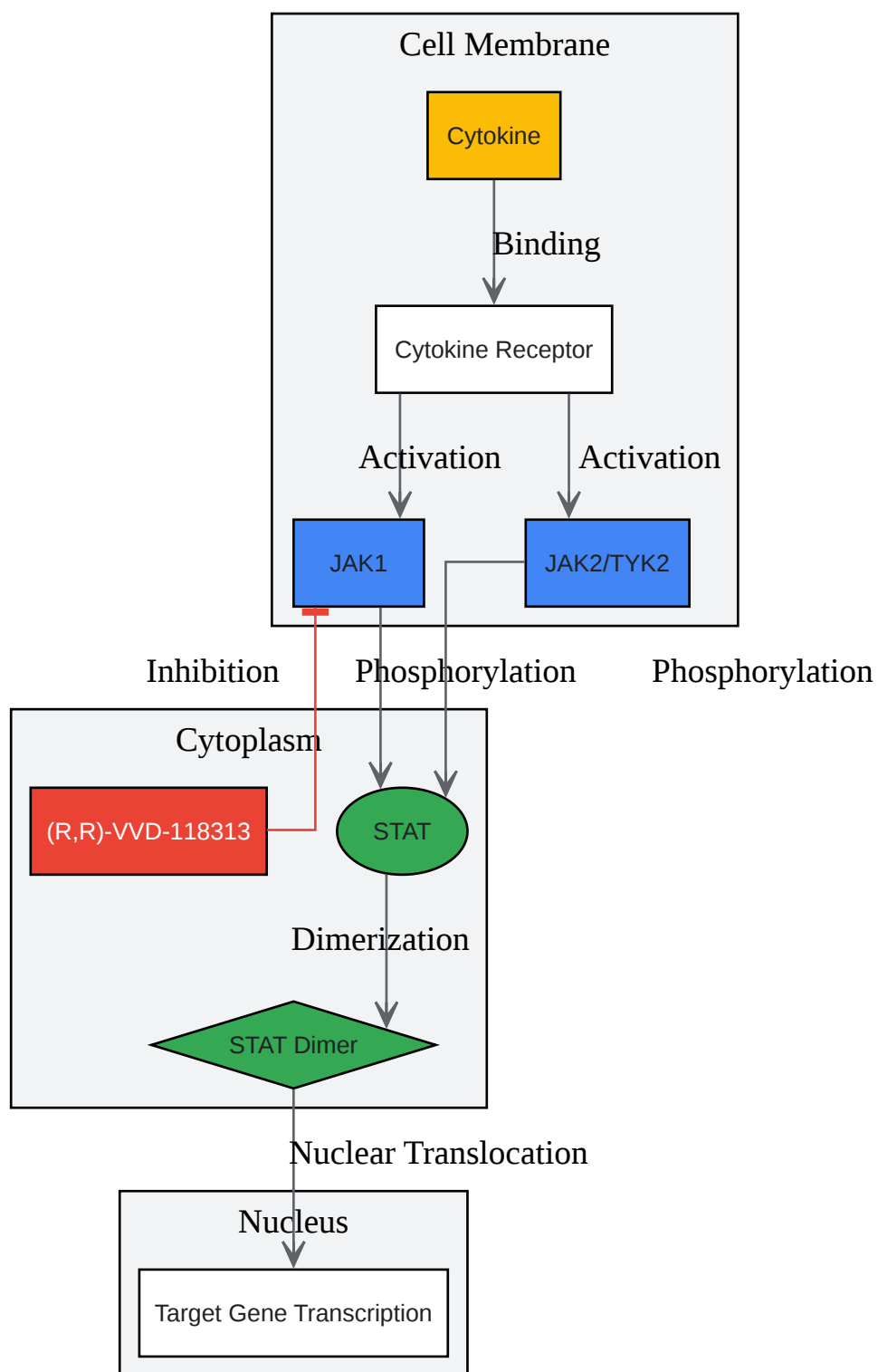
(JAK2-  
dependent)

inhibition at  
10  $\mu$ M

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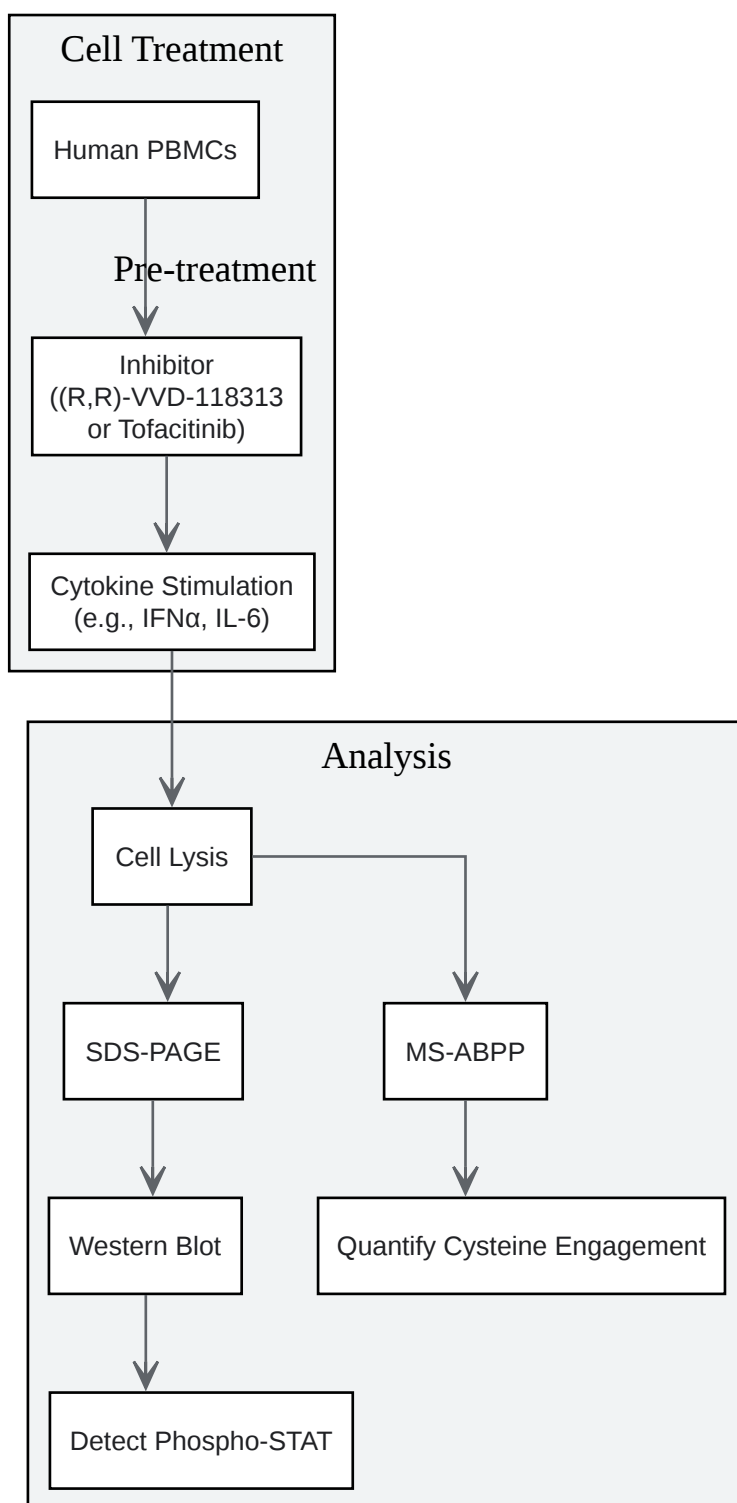
## Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches discussed, the following diagrams are provided.



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**Figure 1:** Simplified JAK-STAT Signaling Pathway and the inhibitory action of **(R,R)-VVD-118313**.



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